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Kinetic Data and Reaction Comparison

The table below consolidates key quantitative data from kinetic studies for easy comparison.

Enamine Reactant
Temperature
(°C)

Rate Constant,
k₂ (M⁻¹ s⁻¹)

ΔHⱧ (kJ
mol⁻¹)

ΔSⱧ (J
mol⁻¹
K⁻¹)

Reference

Pyrrolidinocyclopentene
(2a)

-40 1.44 × 10⁻⁴ 22.0 ± 2.1 -222 ± 9 [1]

" -30 2.46 × 10⁻⁴ " " [1]

" -20 3.40 × 10⁻⁴ " " [1]

" -10 6.25 × 10⁻⁴ " " [1]

" +25 2.17 × 10⁻³ " " [1]

Pyrrolidinocyclohexene
(2b)

-30 5.46 × 10⁻⁵ 23.5 ± 1.8 -228 ± 7 [1]

" -20 8.48 × 10⁻⁵ " " [1]
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Enamine Reactant
Temperature
(°C)

Rate Constant,
k₂ (M⁻¹ s⁻¹)

ΔHⱧ (kJ
mol⁻¹)

ΔSⱧ (J
mol⁻¹
K⁻¹)

Reference

" -10 1.43 × 10⁻⁴ " " [1]

" +25 5.59 × 10⁻⁴ " " [1]

Electrophilicity Parameters of Diazoalkanes [2] The one-bond electrophilicity parameter E for methyl

diazoacetate was determined to be -20.1, and for dimethyl diazomalonate, -20.7. These values are about 11-

14 orders of magnitude lower than that of a benzenediazonium ion, placing them at the very low end of the

electrophilicity scale.

Experimental Protocols for Kinetic Studies

The following methodologies are cited in the supporting research:

Time-Resolved NMR Kinetics: The kinetics for the reactions between methyl diazoacetate and

enamines were investigated using ¹H NMR spectroscopy [1].

Procedure: Equimolar amounts of the reactants were dissolved in CDCl₃. The reaction was

monitored at low temperatures by tracking the decrease in the signal intensity of the enamine's
vinylic hydrogens relative to an internal standard (1,1,2,2-tetrachloroethane) [1].

Data Analysis: Second-order rate constants (k₂) were obtained from the slopes of plots of
1/[enamine]ₜ versus time t, which fit the equation for a second-order reaction:

1/[enamine]ₜ = k₂t + 1/[enamine]₀ [1].
Activation Parameters: Eyring plots of ln(k₂/T) versus 1/T were used to determine the

activation enthalpy (ΔHⱧ) and entropy (ΔSⱧ) [1].

Computational Methods (DFT Calculations): The mechanistic pathway was studied using Density

Functional Theory (DFT) calculations [1].

Geometry Optimization: Structures were optimized at the B3LYP-D3BJ/def2-SVP level of

theory [1].
Solvation Model: The SMD model for chloroform was used to simulate the solvent

environment [1].
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Energy Calculations: For improved accuracy, single-point energy calculations were performed

using the (SMD=CHCl₃)/MN15/def2-TZVPD method. The final Gibbs energies were Boltzmann-
weighted averages of all relevant conformers [1].

Revised Reaction Mechanism

The following diagram illustrates the current understanding of the stepwise mechanism, which involves the

formation of a zwitterionic intermediate.

Stepwise Reaction of Methyl Diazoacetate and Enamine
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This stepwise pathway is initiated by the nucleophilic attack of the enamine on the terminal nitrogen of

methyl diazoacetate, forming a zwitterionic intermediate [1] [2]. This initial azo coupling is the rate-

determining step. The zwitterion can then undergo proton transfers to form various tautomers, such as

hydrazonoenamines, which eventually cyclize to form the final pyrazoline products [1] [2].

Key Mechanistic Insights for Researchers

Paradigm Shift: This work revises the long-standing FMO theory for these specific reactions,

showing that the interaction between the enamine's HOMO and the diazo compound's π*N=N
(LUMO) controls the reaction, not the interaction with the LUMO+1 of the heteropropargyl fragment

[1].
Negative Activation Entropy: The highly negative activation entropy (ΔSⱧ ≈ -225 J mol⁻¹ K⁻¹)

indicates a highly ordered transition state. However, this data alone cannot be used to confirm a
concerted mechanism, as the stepwise pathway also exhibits this characteristic [1].

Synthetic Implications: Understanding that this is a stepwise, zwitterion-mediated process expands
the synthetic possibilities, as the intermediates can be potentially trapped or diverted, offering routes

to different products beyond the classical cycloadducts [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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